2-(2,5-Dimethylthiophen-3-yl)ethanol
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Overview
Description
2-(2,5-Dimethylthiophen-3-yl)ethanol is a chemical compound with the molecular formula C8H12OS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties .
Mode of Action
It’s worth noting that diarylethenes, a group of photoactive organic molecules that 2-(2,5-dimethylthiophen-3-yl)ethanol can be a starting material for, exhibit a reversible photocyclisation-induced photochromism, photoswitching behavior, and memory effects .
Biochemical Pathways
It’s known that thiophene nucleus containing compounds can affect various biochemical pathways, leading to diverse therapeutic effects .
Result of Action
Compounds containing a thiophene nucleus have been reported to exhibit a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)ethanol typically involves the reaction of 2,5-dimethylthiophene with ethylene oxide in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced side chain.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde or 2-(2,5-Dimethylthiophen-3-yl)acetic acid.
Reduction: 2-(2,5-Dimethylthiophen-3-yl)ethane.
Substitution: 2-(2,5-Dimethylthiophen-3-yl)ethyl chloride or 2-(2,5-Dimethylthiophen-3-yl)ethylamine.
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler derivative of thiophene with similar chemical properties.
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde: An oxidation product of 2-(2,5-Dimethylthiophen-3-yl)ethanol.
2-(2,5-Dimethylthiophen-3-yl)acetic acid: Another oxidation product with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a hydroxyl-ethyl side chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-6-5-8(3-4-9)7(2)10-6/h5,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSGVMNPXNASFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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